![molecular formula C33H30N2 B15124134 4',4''-(1,7-Heptanediyl)bis[(biphenyl-4'-carbonitrile)]](/img/structure/B15124134.png)
4',4''-(1,7-Heptanediyl)bis[(biphenyl-4'-carbonitrile)]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’,4’‘-(1,7-Heptanediyl)bis[(biphenyl-4’-carbonitrile)] is a chemical compound known for its unique structure and properties. It is composed of two biphenyl-4’-carbonitrile units connected by a heptane chain. This compound is often used in the field of liquid crystals due to its ability to form stable mesophases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’,4’‘-(1,7-Heptanediyl)bis[(biphenyl-4’-carbonitrile)] typically involves the following steps:
Preparation of Biphenyl-4’-carbonitrile: This can be synthesized through the reaction of 4-bromobiphenyl with copper(I) cyanide in the presence of a suitable solvent such as dimethylformamide.
Formation of 1,7-Heptanediyl Linker: The heptane chain can be introduced by reacting 1,7-dibromoheptane with the biphenyl-4’-carbonitrile units in the presence of a palladium catalyst under Suzuki coupling conditions.
Industrial Production Methods
In an industrial setting, the production of 4’,4’‘-(1,7-Heptanediyl)bis[(biphenyl-4’-carbonitrile)] can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4’,4’‘-(1,7-Heptanediyl)bis[(biphenyl-4’-carbonitrile)] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
4’,4’‘-(1,7-Heptanediyl)bis[(biphenyl-4’-carbonitrile)] has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of liquid crystal materials.
Biology: Investigated for its potential interactions with biological membranes.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Utilized in the production of advanced materials with specific optical properties.
Mechanism of Action
The mechanism of action of 4’,4’‘-(1,7-Heptanediyl)bis[(biphenyl-4’-carbonitrile)] involves its interaction with molecular targets such as biological membranes or liquid crystal matrices. The compound’s structure allows it to align in specific orientations, influencing the properties of the materials it is incorporated into.
Comparison with Similar Compounds
Similar Compounds
- 4’,4’‘-(1,6-Hexanediyl)bis[(biphenyl-4’-carbonitrile)]
- 4’,4’‘-(1,8-Octanediyl)bis[(biphenyl-4’-carbonitrile)]
Uniqueness
4’,4’‘-(1,7-Heptanediyl)bis[(biphenyl-4’-carbonitrile)] is unique due to its specific heptane linker, which provides distinct physical and chemical properties compared to its analogs with shorter or longer alkyl chains. This uniqueness makes it particularly valuable in the design of liquid crystal materials with tailored properties.
Properties
Molecular Formula |
C33H30N2 |
|---|---|
Molecular Weight |
454.6 g/mol |
IUPAC Name |
4-[4-[7-[4-(4-cyanophenyl)phenyl]heptyl]phenyl]benzonitrile |
InChI |
InChI=1S/C33H30N2/c34-24-28-12-20-32(21-13-28)30-16-8-26(9-17-30)6-4-2-1-3-5-7-27-10-18-31(19-11-27)33-22-14-29(25-35)15-23-33/h8-23H,1-7H2 |
InChI Key |
HAHCEFUTBFTENT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCCCCCCC2=CC=C(C=C2)C3=CC=C(C=C3)C#N)C4=CC=C(C=C4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![benzhydryl(2S,3R,5R)-3-hydroxymethyl-3-methyl-7-oxo-4-thia-1-aza-bicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B15124055.png)
![[5-(1-Hydroxyethyl)pyridin-3-yl]boronic acid](/img/structure/B15124066.png)
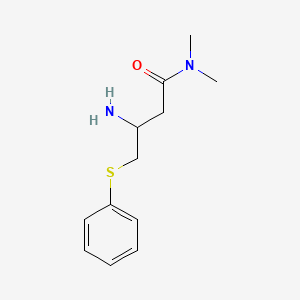
![alpha-[6-(Di-Boc-amino)-3-pyridyl]-5-chloro-1H-pyrrolo[2,3-b]pyridine-3-methanol](/img/structure/B15124076.png)
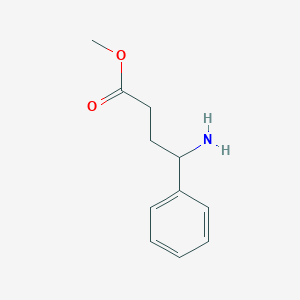
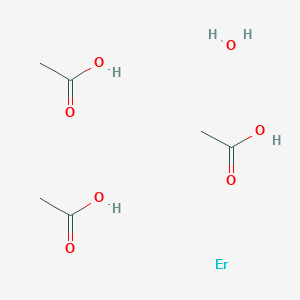
![2,2-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-boronic Acid Pinacol Ester](/img/structure/B15124096.png)
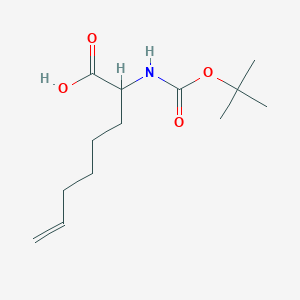
![N-Propylbicyclo[2.2.1]heptan-2-amine](/img/structure/B15124108.png)
![1-[3-(Propan-2-yloxy)propyl]azetidin-3-amine](/img/structure/B15124117.png)

![11-Phenyl-11H-benzo[b]fluoren-11-ol](/img/structure/B15124128.png)
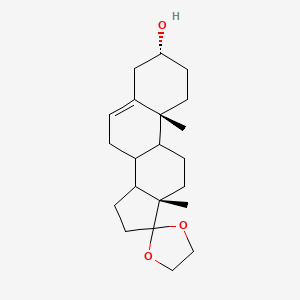
![Imidazo[1,2-a]pyridine-6-sulfonyl chloride](/img/structure/B15124144.png)
